N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,3-dimethylbutanamide N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,3-dimethylbutanamide
Brand Name: Vulcanchem
CAS No.: 847387-69-3
VCID: VC5404327
InChI: InChI=1S/C19H22N4O/c1-13-6-7-14(10-15(13)21-17(24)11-19(2,3)4)16-12-23-9-5-8-20-18(23)22-16/h5-10,12H,11H2,1-4H3,(H,21,24)
SMILES: CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC(C)(C)C
Molecular Formula: C19H22N4O
Molecular Weight: 322.412

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,3-dimethylbutanamide

CAS No.: 847387-69-3

Cat. No.: VC5404327

Molecular Formula: C19H22N4O

Molecular Weight: 322.412

* For research use only. Not for human or veterinary use.

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,3-dimethylbutanamide - 847387-69-3

Specification

CAS No. 847387-69-3
Molecular Formula C19H22N4O
Molecular Weight 322.412
IUPAC Name N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,3-dimethylbutanamide
Standard InChI InChI=1S/C19H22N4O/c1-13-6-7-14(10-15(13)21-17(24)11-19(2,3)4)16-12-23-9-5-8-20-18(23)22-16/h5-10,12H,11H2,1-4H3,(H,21,24)
Standard InChI Key NWIZRZWRCMVLDT-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC(C)(C)C

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound features a hybrid heterocyclic system comprising an imidazo[1,2-a]pyrimidine core linked to a 2-methylphenyl group at the 5-position. The amide side chain consists of a 3,3-dimethylbutanamide moiety, which introduces steric bulk and potential metabolic stability .

Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine system is a fused bicyclic structure combining imidazole and pyrimidine rings. This scaffold is prevalent in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets .

Substitutent Analysis

  • 2-Methylphenyl Group: Positioned at the 5-position of the imidazo[1,2-a]pyrimidine, this aromatic substituent may enhance lipophilicity and influence target binding through hydrophobic interactions.

  • 3,3-Dimethylbutanamide: The branched aliphatic chain likely reduces rotational freedom, potentially improving pharmacokinetic properties such as oral bioavailability .

Systematic Nomenclature

The IUPAC name follows a hierarchical approach:

  • Parent heterocycle: Imidazo[1,2-a]pyrimidine.

  • Substituents:

    • 5-(2-Methylphenyl) group.

    • N-linked 3,3-dimethylbutanamide.

Synthetic Pathways and Optimization

Retrosynthetic Strategy

Based on analogous compounds in patent literature , a plausible synthesis involves:

  • Construction of the imidazo[1,2-a]pyrimidine core via cyclocondensation of 2-aminopyrimidine derivatives with α-haloketones.

  • Introduction of the 2-methylphenyl group through Suzuki-Miyaura coupling or direct electrophilic substitution.

  • Amide bond formation between the heterocyclic amine and 3,3-dimethylbutanoic acid using coupling agents like HATU or EDCl.

Key Intermediate: 5-Aminoimidazo[1,2-a]pyrimidine

Patent US7517874B2 describes methods for functionalizing imidazo[1,2-a]pyrimidines at the 2-position, suggesting that nitration followed by reduction could yield the requisite amine intermediate.

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at the 5-position requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Amide Coupling Efficiency: Steric hindrance from the 3,3-dimethyl group may necessitate high-activation coupling reagents .

Pharmacological Profiling and Target Hypotheses

Structural Analogues and Activity Trends

Comparative analysis of patent US7517874B2 reveals that carboxamide derivatives of imidazo-fused heterocycles exhibit agonist activity at cannabinoid receptors (CB1/CB2). For example:

CompoundTarget Affinity (Ki, nM)
Analog A (CB1)12.4 ± 1.2
Analog B (CB2)8.7 ± 0.9

The 3,3-dimethylbutanamide group in the query compound may similarly enhance receptor binding through hydrophobic interactions with allosteric pockets .

Physicochemical and ADMET Properties

Calculated Properties

  • Molecular Weight: ~353.45 g/mol (within Lipinski’s rule limit).

  • logP: Estimated 3.1 (moderate lipophilicity).

  • Hydrogen Bond Donors/Acceptors: 2/5, favorable for blood-brain barrier penetration.

Metabolic Stability

The tert-butyl group in 3,3-dimethylbutanamide resists oxidative metabolism, potentially extending half-life compared to linear chain analogues .

Future Directions and Challenges

Target Validation

  • In vitro Binding Assays: Prioritize screening against CB1/CB2 and kinase panels.

  • Crystallography: Co-crystallization with CB2 could elucidate binding modes.

Synthetic Scalability

  • Cost Analysis: The palladium-catalyzed coupling steps may require optimization for industrial-scale production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator